1,1'-(Oxybis(ethane-2,1-diyl))bis(1H-pyrrole-2,5-dione)
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Overview
Description
1,1’-(Oxybis(ethane-2,1-diyl))bis(1H-pyrrole-2,5-dione) is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique molecular structure, which includes pyrrole and ethane-1,2-diyl groups connected by an oxygen bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(ethane-2,1-diyl))bis(1H-pyrrole-2,5-dione) typically involves a multi-step process. One common method includes the reaction of pyrrole-2,5-dione with ethylene glycol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Oxybis(ethane-2,1-diyl))bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions with halogens or other functional groups are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
1,1’-(Oxybis(ethane-2,1-diyl))bis(1H-pyrrole-2,5-dione) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(Oxybis(ethane-2,1-diyl))bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-
- Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
Uniqueness
1,1’-(Oxybis(ethane-2,1-diyl))bis(1H-pyrrole-2,5-dione) stands out due to its unique combination of pyrrole and ethane-1,2-diyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
Properties
Molecular Formula |
C12H12N2O5 |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H12N2O5/c15-9-1-2-10(16)13(9)5-7-19-8-6-14-11(17)3-4-12(14)18/h1-4H,5-8H2 |
InChI Key |
VWGJOEJUQXVFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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